molecular formula C5H11ClN2O3 B1438403 (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride CAS No. 89799-66-6

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

Cat. No. B1438403
CAS RN: 89799-66-6
M. Wt: 182.6 g/mol
InChI Key: YWIRXDMFZJDKHP-UHFFFAOYSA-N
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Description

“(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride” is likely a derivative of carbamic acid, which is an organic compound that is the monoamide of carbonic acid . It’s ethyl ester form suggests it has an ethyl group attached to the carbamic acid component. The hydrochloride indicates the presence of a chloride ion, which could make this compound more soluble in water .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-Hydroxysuccinimide-activated acids are synthesized by mixing the desired carboxylic acid with N-Hydroxysuccinimide and a small amount of an organic base in an anhydrous solvent . A coupling reagent is then added to form a highly reactive activated acid intermediate .

Scientific Research Applications

Carcinogenesis Research

One application of N-Hydroxycarbamimidoyl-related compounds is in the study of carcinogenesis. For instance, various esters of N-hydroxycarbamic acid, which are chemically related to (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride, were tested for their potential in affecting the initiation stage of skin carcinogenesis in mice. The study found that ethyl N-hydroxycarbamate induced a similar number of tumors as ethyl carbamate, suggesting its relevance in cancer research (Pound, 1969).

Chemical Reactions and Synthesis

Chemical reaction studies involving compounds similar to (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride have been conducted. For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol solution produced high yields of 5-substituted 4-isoxazolecarboxylic acids. Such reactions are significant in the synthesis of complex organic compounds (Schenone, Fossa, & Menozzi, 1991).

Synthesis of Photoinitiators

In another study, 1-{6-(2-Methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate was synthesized. This compound, while not the exact chemical, shares similarities with (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride and is an example of a photoinitiator used in various industrial applications (Zhao, Qian, Gong, & Chen, 2011).

Biotechnological Applications

Compounds structurally related to (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride have also found applications in biotechnology. For example, the enzyme-catalyzed esterification of acetic acid and ethanol in ionic liquid was studied to manufacture natural ethyl acetate, showcasing the potential of such compounds in green chemistry and industrial bioprocesses (Gubicza, Bélafi-Bakó, Fehér, & Fráter, 2008).

Future Directions

The future directions for this compound would depend on its specific applications. For example, N-Hydroxysuccinimide-activated esters are widely used in bioconjugation reactions, suggesting potential applications in the development of new bioconjugates .

properties

IUPAC Name

ethyl (3Z)-3-amino-3-hydroxyiminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRXDMFZJDKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008771
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

CAS RN

89364-92-1
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride
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(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

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